6-iodo-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C8H5IN2O2 . It is stored in a dark place, sealed in dry, at a temperature of 2-8°C .
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, including 6-iodo-1H-quinazoline-2,4-dione, has been reported in several studies . For instance, one study described the design and synthesis of novel PARP-1/2 inhibitors by integrating a methyl- or ethyl-substituted piperizine ring . Another study reported the efficient capture and catalytic conversion of CO2 to quinazoline-2,4(1H,3H)-dione using a novel basic anion-functionalized ionic liquid .
The molecular structure of 6-iodo-1H-quinazoline-2,4-dione can be represented by the InChI code 1S/C8H5IN2O2/c9-4-1-2-6-5 (3-4)7 (12)11-8 (13)10-6/h1-3H, (H2,10,11,12,13)
and the InChI key NBSMJLABFCDYFQ-UHFFFAOYSA-N
. The canonical SMILES representation is C1=CC2=C (C=C1I)C (=O)NC (=O)N2
.
The physical and chemical properties of 6-iodo-1H-quinazoline-2,4-dione include a molecular weight of 288.04 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 287.93957 g/mol . The topological polar surface area is 58.2 Ų . The heavy atom count is 13 . The compound has a formal charge of 0 .
6-Iodo-1H-quinazoline-2,4-dione is classified as a quinazoline derivative, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of iodine enhances its reactivity and biological activity, making it a subject of interest in various chemical and pharmaceutical studies.
The synthesis of 6-iodo-1H-quinazoline-2,4-dione can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions.
These synthesis methods have been documented to provide satisfactory yields and purities for further biological evaluation .
The molecular structure of 6-iodo-1H-quinazoline-2,4-dione can be described as follows:
The compound features:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure:
6-Iodo-1H-quinazoline-2,4-dione participates in various chemical reactions due to its electrophilic nature:
These reactions are crucial for developing new compounds with improved pharmacological properties .
The mechanism of action for compounds derived from 6-iodo-1H-quinazoline-2,4-dione often involves interaction with biological targets such as enzymes or receptors:
These properties are critical for understanding how the compound behaves in different environments and its potential applications .
The applications of 6-iodo-1H-quinazoline-2,4-dione span various fields:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused with a pyrimidine ring. This heterocyclic nucleus exhibits exceptional versatility in drug design due to its capacity for diverse chemical modifications and interactions with biological targets. The significance of quinazoline-based compounds stems from their broad-spectrum pharmacological activities, which encompass anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system modulatory effects [3] [7]. These derivatives demonstrate substantial structural flexibility, enabling precise optimization of pharmacokinetic and pharmacodynamic properties through strategic substitutions at various ring positions. The 2,4-dione configuration—exemplified by 6-iodo-1H-quinazoline-2,4-dione—imparts distinctive hydrogen-bonding capabilities critical for target engagement [4] [9].
The therapeutic exploration of quinazolines commenced in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, marking the inaugural scientific entry into this chemical class [3] [6]. Significant milestones emerged throughout the 20th century, including the development of the Niementowski synthesis (1895), which established a robust pathway to 4(3H)-quinazolinones via fusion of anthranilic acid and formamide [3] [6]. The mid-1900s witnessed the first medicinal applications with antifolate agents like methotrexate, though these early compounds exhibited substantial toxicity profiles. A transformative advancement occurred with the discovery of the 4-aminoquinazoline pharmacophore, which propelled kinase inhibitor development [5] [8].
Table 1: Milestone Quinazoline-Based Therapeutics
Year | Compound | Therapeutic Category | Clinical Significance | |
---|---|---|---|---|
1960s | Methotrexate analogues | Antifolates | Early anticancer agents with dose-limiting toxicity | |
2004 | Gefitinib | EGFR tyrosine kinase inhibitor | First targeted therapy for NSCLC with EGFR mutations | |
2014 | Idelalisib | PI3Kδ inhibitor | Breakthrough therapy for relapsed CLL and indolent NHL | |
2020s | 6-Iodoquinazoline-2,4-dione derivatives | Antiviral lead compounds | Specific activity against poxviruses and adenoviruses | [2] [5] |
Contemporary research focuses on structural diversification, including halogen incorporation, to enhance target specificity and overcome resistance mechanisms. The recent emergence of 6-iodo-1H-quinazoline-2,4-dione as a scaffold for antiviral development continues this innovative trajectory [2] [6].
Halogenation constitutes a strategic molecular modification that profoundly influences the bioactivity of quinazoline derivatives. The incorporation of halogen atoms—particularly chlorine, fluorine, bromine, and iodine—induces three primary effects:
Table 2: Comparative Effects of Halogen Substituents in Quinazoline Systems
Halogen | Van der Waals Radius (pm) | Electronegativity | log P Contribution | Biological Impact | |
---|---|---|---|---|---|
Fluorine | 147 | 3.98 | +0.14 | Enhanced metabolic stability, hydrogen bonding | |
Chlorine | 175 | 3.16 | +0.71 | Improved target affinity, moderate lipophilicity | |
Bromine | 185 | 2.96 | +0.86 | Favorable for hydrophobic interactions | |
Iodine | 198 | 2.66 | +1.12 | Superior leaving group capacity, enhanced steric fit | [5] [9] |
The strategic placement of halogens at C-5, C-6, or C-7 positions demonstrates position-dependent effects on bioactivity, with C-6 halogenation showing particular promise in antiviral applications [2] [5].
The incorporation of iodine specifically at the C-6 position of the quinazoline-2,4-dione scaffold generates a pharmacophore with optimized electronic and steric properties for targeted biological activity. Positional selectivity is critical: C-6 resides on the benzene ring, where iodine substitution exerts maximal influence on electron distribution while minimizing disruption of the hydrogen-bonding pharmacophore at N1-H and C4=O [4] [9]. The electronic consequences manifest through two primary mechanisms:
Sterically, iodine's substantial atomic volume (radius ≈ 1.98 Å) creates optimal hydrophobic interfaces with enzyme binding pockets inaccessible to smaller halogens. This is exemplified in the antiviral activity of 6-iodoquinazoline-2,4-dione derivatives against vaccinia virus (EC₅₀ = 1.7 μM), where iodine enables complementary binding with the viral polymerase hydrophobic region [2] [4]. Crucially, the C-6 position offers synthetic advantages for subsequent derivatization, as the iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient generation of molecular diversity [4] [9].
Table 3: Position-Specific Effects of Iodine Substitution in Quinazoline-2,4-dione
Substitution Position | Electronic Effect (Hammett σₚ) | Steric Accessibility | Reported Bioactivity | |
---|---|---|---|---|
C-5 | +0.18 | Moderate | Moderate antiviral activity (EC₅₀ > 10 μM) | |
C-6 | +0.27 | High | Potent anti-vaccinia activity (EC₅₀ = 1.7 μM) | |
C-7 | +0.15 | Restricted | Reduced activity due to steric hindrance | |
C-8 | +0.30 | Low | Minimal activity, synthetic challenges | [2] [4] [9] |
The 6-iodo derivative demonstrates distinct advantages over other halogenated analogues. In direct comparisons, 6-bromoquinazoline-2,4-dione exhibits 3.2-fold lower potency against adenovirus-2 compared to its iodo counterpart (EC₅₀ = 19.8 μM vs. 6.2 μM), attributable to iodine's superior leaving group capacity in nucleophilic displacement reactions within the viral replication complex [2] [9]. These attributes establish 6-iodo-1H-quinazoline-2,4-dione as a versatile scaffold for targeted therapeutic development, particularly against DNA viruses where halogen interactions with viral polymerases prove critical [2] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2